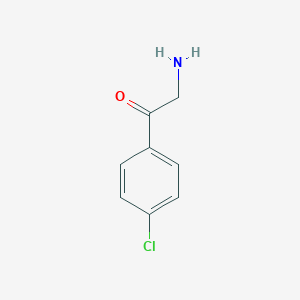

2-Amino-1-(4-chlorophenyl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWACLIANOVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(4-chlorophenyl)ethanone, a pivotal chemical intermediate in the landscape of pharmaceutical research and development. This document delves into its fundamental chemical and physical properties, outlines common synthetic routes, and explores its significant applications as a versatile building block in the creation of complex molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry. Safety considerations, reactivity profiles, and analytical methodologies are also discussed to provide a holistic understanding for researchers and drug development professionals.

Core Compound Identification and Properties

This compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and solubility.[1]

Chemical Identity

-

Chemical Name: this compound

-

Common Synonyms: 2-Amino-4'-chloroacetophenone, α-Amino-4-chloroacetophenone

-

Hydrochloride Salt CAS Number: 5467-71-0

-

Free Base CAS Number: 7644-03-3

Physicochemical Properties

The hydrochloride salt of this compound is a white to off-white crystalline powder.[2] Its key properties are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl₂NO (Hydrochloride Salt) | [3][4] |

| Molecular Weight | 206.07 g/mol (Hydrochloride Salt) | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 262-265 °C | |

| Boiling Point | 301.6 °C at 760 mmHg (Free Base, Predicted) | [1] |

| Solubility | Soluble in water. | [2] |

Synthesis and Manufacturing

The synthesis of this compound hydrochloride typically originates from 4'-chloroacetophenone, a readily available starting material. A common synthetic strategy involves the α-halogenation of the ketone followed by amination.

General Synthetic Pathway

A plausible and widely utilized synthetic route involves a two-step process:

-

α-Bromination of 4'-Chloroacetophenone: The synthesis often commences with the bromination of 4'-chloroacetophenone at the alpha position to yield 2-bromo-1-(4-chlorophenyl)ethanone. This electrophilic substitution reaction is a standard procedure in organic synthesis.

-

Amination: The resulting α-bromo ketone is then subjected to amination to introduce the amino group, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: General synthetic pathway for this compound HCl.

Exemplary Synthetic Protocol

While specific industrial processes may vary, a general laboratory-scale synthesis can be conceptualized as follows:

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

-

Reactants: 4'-Chloroacetophenone, Bromine (or an alternative brominating agent like N-Bromosuccinimide).

-

Solvent: A suitable inert solvent such as acetic acid or dichloromethane.

-

Procedure: 4'-Chloroacetophenone is dissolved in the chosen solvent. Bromine is added dropwise at a controlled temperature, often with stirring. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude 2-bromo-1-(4-chlorophenyl)ethanone, which may be purified by recrystallization.

Step 2: Synthesis of this compound Hydrochloride

-

Reactants: 2-Bromo-1-(4-chlorophenyl)ethanone, a source of ammonia (e.g., aqueous ammonia).

-

Solvent: A suitable solvent that can facilitate the reaction, such as ethanol or a mixture of solvents.

-

Procedure: The α-bromo ketone is dissolved in the solvent and reacted with an excess of the aminating agent. The reaction is typically stirred for a specified period at a suitable temperature. After the reaction is complete, the solvent is removed, and the residue is treated with hydrochloric acid to precipitate the desired hydrochloride salt. The product is then collected by filtration, washed, and dried. A patent from 1934 describes a general method for producing amino-aromatic ketones by reacting a halogenated aromatic ketone with aqueous ammonia under pressure in the presence of a copper compound catalyst.[5]

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone, makes it a highly versatile precursor in organic synthesis, particularly for the construction of heterocyclic systems.[1]

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups:

-

Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

Ketone Group: The carbonyl group is electrophilic and is susceptible to attack by nucleophiles at the carbonyl carbon. It can also be reduced to a secondary alcohol or serve as a handle for forming carbon-carbon bonds.

The proximity of these two functional groups can also lead to intramolecular cyclization reactions under certain conditions.

Applications in Heterocyclic Synthesis

This compound is a valuable starting material for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. It is particularly useful in the preparation of:

-

Pyrazines: The condensation of α-aminoketones is a classical method for the synthesis of pyrazine rings.

-

Pyrroles: The Paal-Knorr synthesis and related methods can utilize α-aminoketones for the construction of pyrrole derivatives.

-

Thiazoles: It can be used in Hantzsch-type reactions for the synthesis of thiazole rings.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of antidepressants and antihistamines.[1] Its structural features are incorporated into the final active pharmaceutical ingredients (APIs), influencing their pharmacological activity. It is also utilized in research for the preparation of novel bioactive molecules and in the manufacture of selective serotonin reuptake inhibitors (SSRIs).[1]

Caption: Key application areas of this compound.

Biological Activity and Toxicological Profile

While this compound is primarily used as a synthetic intermediate, the broader class of aminoketone derivatives has been studied for various biological activities.

Pharmacological Context

Aminoketone derivatives are known to exhibit a range of pharmacological effects. For instance, bupropion, a well-known antidepressant, is an aminoketone that acts as a norepinephrine and dopamine reuptake inhibitor (NDRI).[6] The structural features of this compound make it a candidate for the design and synthesis of novel neurologically active compounds. Some studies have investigated the potential antimicrobial and antifungal properties of this compound.[2]

Safety and Toxicology

Detailed toxicological data for this compound hydrochloride is limited, and it is often stated that its chemical, physical, and toxicological properties have not been thoroughly investigated.[6] However, based on its chemical class and available safety data sheets for similar compounds, the following hazards are noted:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

It is imperative for researchers to consult the latest Safety Data Sheet (SDS) before handling this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound and for quantifying any impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound. The spectra would show characteristic signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and the carbons of the phenyl ring and the carbonyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, with characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ketone, and the C-Cl stretching of the chlorophenyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation by analyzing its fragmentation pattern.

Conclusion

This compound, particularly as its hydrochloride salt, is a chemical intermediate of significant value to the pharmaceutical and chemical research sectors. Its versatile reactivity, stemming from the presence of both amino and ketone functional groups, allows for the efficient synthesis of a diverse range of heterocyclic compounds that are often the core of new drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial applications. As research in medicinal chemistry continues to evolve, the demand for such versatile building blocks is expected to remain high, ensuring the continued relevance of this compound in the pursuit of novel therapeutics.

References

-

Gro-kipedia. Aminoaldehydes and aminoketones. Available at: [Link]

-

Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. PubMed Central. 2021-02-26. Available at: [Link]

-

Drug molecules consisting of b-aminoketone fragments. ResearchGate. Available at: [Link]

-

Recent progress in the chemistry of β-aminoketones. PubMed. 2022-08-31. Available at: [Link]

-

Recent progress in the chemistry of β-aminoketones. RSC Publishing. 2022-08-31. Available at: [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available at: [Link]

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. 2021-03-16. Available at: [Link]

- Amino-aromatic ketones and method of making same. Google Patents.

-

This compound hydrochloride. MySkinRecipes. Available at: [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. ACS Publications. Available at: [Link]

-

Synthesis of (A) 3-Amino-4-chloroacetophenone. PrepChem.com. Available at: [Link]

-

China 2-Amino-1-(4-chlorophenyl)-1-ethanone hydrochloride. Toocle.com. Available at: [Link]

-

2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. ResearchGate. Available at: [Link]

-

2-Chloroacetophenone. PubChem. Available at: [Link]

-

Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part (II). Bentham Science. 2022-01-04. Available at: [Link]

-

Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

-

Validation Of Analytical Methods For Pharmaceutical Analysis. . Available at: [Link]

-

Validation of Analytical Methods- A Review. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Available at: [Link]

-

2-Chloroacetophenone. EPA. Available at: [Link]

-

p-Aminoacetophenone. PubChem. Available at: [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. Available at: [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. Available at: [Link]

-

Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate. Available at: [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1stsci.com [1stsci.com]

- 5. US1946058A - Amino-aromatic ketones and method of making same - Google Patents [patents.google.com]

- 6. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride

This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0). It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property. Rather than a simple data sheet, this document elucidates the causality behind experimental choices and provides robust, self-validating protocols for generating reliable solubility data.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental parameter that dictates the developability and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2][3] For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, hindering the API's ability to reach the systemic circulation and exert its pharmacological effect.[1][2] this compound hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, possesses structural features—an ionizable amino group and a substituted aromatic ring—that make its solubility highly dependent on the properties of the solvent system, particularly pH.[4][5]

As a hydrochloride salt, its aqueous solubility is anticipated to be significantly greater than that of its free base, this compound.[1] This guide will detail the theoretical underpinnings and provide actionable protocols to quantify this critical parameter.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the molecule's intrinsic properties is the foundation for designing meaningful solubility studies.[5]

| Property | Value / Information | Source |

| CAS Number | 5467-71-0 | [4][6][7] |

| Molecular Formula | C₈H₉Cl₂NO | [4][6][7] |

| Molecular Weight | 206.07 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 262-265 °C | [4][6] |

| IUPAC Name | This compound;hydrochloride | [6] |

| Structure | ||

| ||

| Predicted pKa | ~7.0 - 8.0 (for the primary amine) | Estimated based on similar aromatic amines. |

| Predicted LogP | ~1.5 - 2.0 (for the free base) | Estimated based on structural analogs. |

Expert Insight: The presence of the primary amino group is the most critical feature influencing pH-dependent solubility. In acidic to neutral pH, this group will be protonated (R-NH₃⁺), rendering the molecule more polar and enhancing its interaction with polar solvents like water. The hydrochloride salt form ensures that the molecule is already in this protonated state.[1] However, as the pH of the medium increases above the pKa of the amine, the equilibrium will shift towards the less soluble, neutral free base (R-NH₂), potentially leading to precipitation.

Theoretical Framework for Solubility

The solubility of an ionizable compound like this compound hydrochloride is not a single value but a function of the solution's properties.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery and development:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure when excess solid is present.[8] It is the gold standard for characterizing the intrinsic properties of an API and is determined using methods like the shake-flask technique over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][9]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[6][10] It is a high-throughput method used in early discovery to flag compounds that might precipitate under assay conditions.[11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[8]

This guide will focus on the determination of thermodynamic solubility, which is essential for formulation development and regulatory submissions.

Factors Influencing Solubility

The following diagram illustrates the key factors that must be controlled and considered during the determination of solubility for this specific API.

Caption: Interplay of factors governing the solubility of an ionizable API.

Causality Explained:

-

pH and pKa: The pH of the aqueous medium relative to the pKa of the primary amine is the most dominant factor. According to the Henderson-Hasselbalch equation, when pH < pKa, the protonated, more soluble form (R-NH₃⁺) predominates. When pH > pKa, the neutral, less soluble free base (R-NH₂) becomes more prevalent. Therefore, a full pH-solubility profile is essential.

-

Common Ion Effect: As a hydrochloride salt, dissolving the compound introduces chloride ions into the solution. If the solvent already contains a significant concentration of chloride ions (e.g., in saline or certain biorelevant media), it can suppress the dissolution of the salt, reducing its apparent solubility.[12][13]

-

Temperature: Most dissolution processes are endothermic, meaning solubility increases with temperature.[2] All solubility measurements must be performed under strict temperature control (typically 25 °C for standard measurements or 37 °C for biorelevant studies).[9][14]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent dictate its ability to solvate the API. While highly soluble in polar protic solvents, its solubility in non-polar or aprotic solvents is expected to be low.

Experimental Protocols for Solubility Determination

The following protocols are grounded in authoritative guidelines from the USP General Chapter <1236> and ICH M9.[14][15][16] They are tailored for the specific properties of this compound hydrochloride.

Prerequisite: Analytical Method Validation

Before any solubility measurement, a validated analytical method for quantifying the API in the relevant media is required. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard.

Expert Insight: The aromatic chlorophenyl ketone structure of the molecule contains a strong chromophore. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax), which is predicted to be in the 250-280 nm range. The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents.

Materials:

-

This compound hydrochloride (ensure purity and solid-state form are characterized)

-

Volumetric flasks, glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, pre-screened for non-binding)

-

Validated HPLC-UV system

-

Calibrated pH meter

-

Solvents:

-

Purified Water (Type I)

-

pH 1.2 Buffer (0.1 N HCl)

-

pH 4.5 Buffer (Acetate)

-

pH 6.8 Buffer (Phosphate)

-

Ethanol (95%)

-

Propylene Glycol

-

Workflow Diagram:

Caption: Step-by-step workflow for the Shake-Flask solubility method.

Detailed Steps:

-

Preparation: Add an excess amount of the API to a known volume of the test solvent in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-3 times the expected solubility.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a consistent speed (e.g., 150 rpm) for a predetermined time. To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter. Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Analysis: Immediately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the validated range of the analytical method and to prevent precipitation upon cooling.[9] Quantify the concentration using the HPLC-UV method.

-

Verification: Measure the pH of the remaining saturated solution to confirm it has not drifted. Analyze the remaining solid residue by a method like X-ray Powder Diffraction (XRPD) to ensure the crystal form has not changed during the experiment.

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Predicted Qualitative Solubility Profile

| Solvent | Type | Predicted Solubility | Rationale |

| Water (pH < 7) | Polar Protic | Soluble to Freely Soluble | The amine is protonated, forming a salt that readily interacts with water. |

| Ethanol | Polar Protic | Soluble | Can solvate both the ionic and organic parts of the molecule. |

| Propylene Glycol | Polar Protic | Soluble | A common pharmaceutical co-solvent with good solvating power for polar molecules. |

| Acetone | Polar Aprotic | Slightly Soluble | Lacks hydrogen bond donating ability, less effective at solvating the hydrochloride. |

| Dichloromethane | Non-polar | Insoluble | "Like dissolves like" principle; the polar salt will not dissolve in a non-polar solvent. |

| Hexane | Non-polar | Insoluble | "Like dissolves like" principle. |

Table 2: Template for Experimental Thermodynamic Solubility Data (at 25°C)

| Solvent System | Final pH | Solubility (mg/mL) | Solubility (mol/L) | Molar Ratio (API:Solvent) |

| Purified Water | Record | Record | Record | Record |

| pH 1.2 Buffer | Record | Record | Record | Record |

| pH 4.5 Buffer | Record | Record | Record | Record |

| pH 6.8 Buffer | Record | Record | Record | Record |

| Ethanol (95%) | N/A | Record | Record | Record |

| Propylene Glycol | N/A | Record | Record | Record |

Conclusion and Field-Proven Insights

The solubility of this compound hydrochloride is a multifaceted property governed by the interplay of its intrinsic physicochemical characteristics and the external environment. As a hydrochloride salt of a primary amine, its aqueous solubility is expected to be highest at acidic pH and decrease as the pH approaches and surpasses its pKa.

Key Takeaways for Drug Development Professionals:

-

Prioritize the pH-Solubility Profile: For any ionizable compound, a single solubility value in water is insufficient. A full profile across the physiological pH range (1.2 - 6.8) is mandatory for predicting oral absorption.[9][14]

-

Solid-State Characterization is Non-Negotiable: The solubility value is only valid for the specific solid form (polymorph, salt, cocrystal) tested. Always characterize the solid form before and after the solubility experiment to ensure no phase transitions have occurred.

-

Beware the Common Ion Effect: When formulating with other chloride-containing excipients or considering administration in chloride-rich physiological fluids, the potential for solubility suppression must be evaluated.[12]

-

Kinetic vs. Thermodynamic: Use high-throughput kinetic solubility for early-stage screening, but rely on robust, equilibrium-based thermodynamic solubility data for all critical development decisions, including formulation and biopharmaceutics classification.[10][11]

By adhering to the principles and protocols outlined in this guide, researchers can generate accurate, reliable, and contextually relevant solubility data for this compound hydrochloride, enabling informed decisions throughout the drug development lifecycle.

References

-

Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 193-202. [Link]

-

United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

-

Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Ionescu, C., & Ghica, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-398. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

-

Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(5), 570-572. [Link]

-

MySkinRecipes. This compound hydrochloride. [Link]

-

PubChem. 2'-Aminoacetophenone. [Link]

-

Sugano, K., et al. (2007). Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface. Journal of Pharmaceutical Sciences, 96(10), 2736-2746. [Link]

-

Chem-Impex. 2-Amino-4'-chloroacetophenone. [Link]

-

World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8. [Link]

-

Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 787-802. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Kumar, L., & Singh, S. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 106(12), 3467-3482. [Link]

-

European Medicines Agency. (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminoacetophenone hydrochloride CAS#: 5468-37-1 [m.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]

- 10. 2-Amino-4'-chloroacetophenone hydrochloride | 5467-71-0 [sigmaaldrich.com]

- 11. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]

- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-AMINO-4'-CHLOROACETOPHENONE HYDROCHLORIDE_TargetMol [targetmol.com]

- 14. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 15. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-AMINO-4'-CHLOROACETOPHENONE HYDROCHLORIDE | VSNCHEM [vsnchem.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Amino-1-(4-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Amino-1-(4-chlorophenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis.[1] Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide integrates a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to build a self-validating system for the unequivocal identification and purity assessment of this compound.

Introduction and Molecular Overview

This compound, often supplied as its hydrochloride salt to improve stability and handling, is a substituted acetophenone derivative. Its molecular architecture, featuring a reactive alpha-amino ketone moiety and a chlorinated phenyl ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[1] Accurate and thorough characterization is a non-negotiable prerequisite for its use in any research or development pipeline, ensuring the integrity of subsequent synthetic steps and the safety of final products. This guide outlines the critical analytical methodologies required to achieve this.

Chemical Structure:

Figure 1. 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 5467-71-0 | [2] |

| Molecular Formula | C₈H₉Cl₂NO (as HCl salt) | [2] |

| Molecular Weight | 206.07 g/mol (as HCl salt) | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 263-265 °C | [3] |

| Solubility | Soluble in water |

Synthesis Overview: Context for Impurity Profiling

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common route to this compound involves the bromination of 4'-chloroacetophenone to yield the intermediate 2-bromo-1-(4-chlorophenyl)ethanone, followed by an amination reaction.

Caption: A common synthetic pathway to the target compound.

This pathway informs the analytical strategy: methods must be capable of resolving the final product from the starting material (4'-chloroacetophenone) and the brominated intermediate, which are the most probable process-related impurities.

Spectroscopic Elucidation: The Fingerprint of the Molecule

Spectroscopic techniques provide definitive information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Expertise & Experience: The choice of solvent is critical. For the hydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are appropriate choices. The acidic amine protons may exchange with D₂O, leading to their signal disappearance, which can be a useful diagnostic tool.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ 8.0-8.2 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the C=O group.

-

δ 7.6-7.8 ppm (doublet, 2H): Aromatic protons meta to the carbonyl group.

-

δ 4.5-4.7 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to both the carbonyl and amino groups.

-

δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺) in the hydrochloride salt. This signal is often broad and its integration can be variable.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~195 ppm: Carbonyl carbon (C=O).

-

δ ~140 ppm: Aromatic carbon bearing the chlorine atom (C-Cl).

-

δ ~135 ppm: Quaternary aromatic carbon attached to the acetyl group.

-

δ ~130-132 ppm: Aromatic CH carbons.

-

δ ~45 ppm: Methylene carbon (-CH₂-).

The expected chemical shifts for the aromatic and methylene protons are informed by data from the closely related precursor, 2-bromo-1-(4-chlorophenyl)ethanone, which shows aromatic signals around δ 7.94 and 7.48 ppm and a methylene signal at δ 4.42 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness: The FTIR spectrum serves as a rapid and reliable identity check. The presence of all key functional group absorptions provides a high degree of confidence in the material's identity.

Experimental Protocol:

-

Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Process the data to identify the wavenumbers of key absorption bands.

Table 2: Key FTIR Absorption Bands for this compound HCl

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3200-2800 (broad) | N-H stretching | Ammonium (-NH₃⁺) | [5] |

| ~3050 | C-H stretching | Aromatic C-H | [6] |

| ~1680 | C=O stretching | Ketone (conjugated) | [6] |

| ~1600, ~1480 | C=C stretching | Aromatic Ring | [6] |

| ~1100-1000 | C-Cl stretching | Aryl-Chloride | [6] |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene | [6] |

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound and can reveal structural information through analysis of its fragmentation patterns.[7] Electron Ionization (EI) is a common technique for this type of molecule.

Authoritative Grounding: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1.[3]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the mass of the neutral molecule (C₈H₈ClNO), showing the characteristic 3:1 isotopic pattern for one chlorine atom.

-

Alpha-Cleavage: The most common fragmentation for ketones and amines involves cleavage of the bond adjacent to the functional group.[3]

-

Loss of the CH₂NH₂ radical, leading to the stable 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is often the base peak.

-

Cleavage of the C-C bond between the carbonyl and the phenyl ring is also possible.

-

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for molecules of this polarity.[8]

Expertise & Experience: The choice of mobile phase is critical for achieving good peak shape and resolution. An acidic modifier (like acetic or formic acid) is often added to the mobile phase to suppress the ionization of the amine, leading to sharper, more symmetrical peaks.[8][9]

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Acetic Acid.[8]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.

-

Detection: UV at 248 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of ~0.5 mg/mL.

Caption: General workflow for HPLC purity analysis.

Integrated Data Analysis: A Holistic Approach

No single technique provides a complete picture. The strength of this analytical guide lies in the integration of orthogonal techniques to build a robust and self-validating characterization package.

Caption: Logical flow of integrated analytical data.

The process begins with spectroscopic methods (NMR, FTIR, MS) to confirm the molecular structure. Once the identity is unequivocally established, a validated chromatographic method (HPLC) is employed to determine its purity. This dual approach ensures both the identity and quality of the this compound are known with a high degree of scientific certainty.

References

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. RSC. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

-

NIH. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

ResearchGate. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1stsci.com [1stsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. instanano.com [instanano.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(4-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-1-(4-chlorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds.[1][2] This document details a robust synthetic protocol via the Delépine reaction, offering insights into the mechanistic underpinnings and experimental best practices. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure unequivocal structural confirmation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance of this compound

This compound, often utilized as its more stable hydrochloride salt, is a crucial building block in medicinal chemistry. Its structural motif, featuring an α-amino ketone, is a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. Given its importance, a reliable and well-characterized synthetic route is paramount for ensuring the quality and consistency of downstream applications. This guide focuses on the Delépine reaction, a classic and efficient method for the preparation of primary amines from alkyl halides.[3][4]

Synthetic Strategy: The Delépine Reaction

The Delépine reaction provides a selective pathway to primary amines from reactive halides, such as the α-halo ketone precursor to our target molecule.[3] The reaction proceeds in two distinct stages: the formation of a quaternary ammonium salt with hexamethylenetetramine (HMTA), followed by acidic hydrolysis to liberate the primary amine.[1][3][4]

A key advantage of the Delépine reaction is the monofunctionalization of the nitrogen atom in HMTA, which prevents the formation of over-alkylated byproducts, a common issue in other amination methods.[4] The reaction is particularly well-suited for α-halo ketones due to the enhanced reactivity of the carbon-halogen bond.

Caption: Workflow for the synthesis of this compound via the Delépine Reaction.

Synthesis of the Starting Material: 2-Bromo-1-(4-chlorophenyl)ethanone

The synthesis of the target compound commences with the preparation of the α-bromo ketone precursor. This can be achieved through the bromination of 4-chloroacetophenone.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-chloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1 equivalent) dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Wash again with water until the filtrate is neutral.

-

Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Delépine Reaction for the Synthesis of this compound Hydrochloride

This two-step, one-pot procedure is adapted from established Delépine reaction protocols.

Experimental Protocol:

Step 1: Formation of the Hexamethylenetetraminium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in chloroform.

-

Add a solution of hexamethylenetetramine (1.1 equivalents) in chloroform to the flask.

-

Heat the mixture to reflux and maintain for 3-5 hours. The formation of a precipitate, the quaternary ammonium salt, should be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Step 2: Acidic Hydrolysis

-

To the reaction mixture containing the precipitated salt, add a mixture of concentrated hydrochloric acid and ethanol.

-

Heat the mixture to reflux for 4-6 hours. During this time, the quaternary salt will hydrolyze to the primary amine hydrochloride, with the concurrent formation of formaldehyde and ammonium chloride.[1]

-

After cooling, the product, this compound hydrochloride, may precipitate from the solution.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.[1]

Characterization of this compound Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents typical analytical results for this compound hydrochloride.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂NO | [5] |

| Molecular Weight | 206.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 263-265 °C | [5] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data

The following is a representative set of spectroscopic data for the hydrochloride salt of the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~4.5 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the amino group. The singlet nature indicates no coupling with adjacent protons.

-

~7.6 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. The doublet arises from coupling with the meta protons.

-

~8.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group. The doublet is due to coupling with the ortho protons.

-

~8.5 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness of the signal is characteristic of exchanging protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~45 ppm: Methylene carbon (-CH₂-).

-

~129 ppm: Aromatic carbons meta to the carbonyl group.

-

~131 ppm: Aromatic carbons ortho to the carbonyl group.

-

~135 ppm: Quaternary aromatic carbon attached to the carbonyl group.

-

~139 ppm: Quaternary aromatic carbon bonded to the chlorine atom.

-

~195 ppm: Carbonyl carbon (C=O).

-

IR (Infrared) Spectroscopy:

-

Characteristic Absorption Bands (cm⁻¹):

-

~3000-3300 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group.

-

~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the ketone.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1100 cm⁻¹: C-Cl stretching vibration.

-

MS (Mass Spectrometry):

-

Expected Molecular Ion Peak (M⁺) for the free base (C₈H₈ClNO):

-

m/z ≈ 169 (corresponding to the ³⁵Cl isotope) and 171 (corresponding to the ³⁷Cl isotope in a ~3:1 ratio).

-

-

Expected Fragmentation Pattern: Fragmentation may involve the loss of the aminoethyl group or other characteristic cleavages.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 4. scihorizon.com [scihorizon.com]

- 5. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]

A Senior Application Scientist's Guide to 2-Amino-1-(4-chlorophenyl)ethanone: A Versatile Scaffold in Modern Drug Discovery

Abstract

2-Amino-1-(4-chlorophenyl)ethanone, and its more stable hydrochloride salt, represents a cornerstone intermediate in medicinal chemistry.[1] Possessing both a nucleophilic primary amine and an electrophilic ketone, this molecule is a highly versatile building block for the synthesis of a diverse array of bioactive compounds.[1][2] Its rigid phenyl backbone, substituted with an electron-withdrawing chlorine atom, provides a consistent starting point for developing structure-activity relationships (SAR). This guide provides an in-depth exploration of the strategic applications of this key intermediate, detailing synthetic methodologies, target-oriented derivatization, and the rationale behind its use in constructing novel therapeutic agents, from central nervous system modulators to innovative anticancer and antimicrobial heterocycles.

Core Molecular Characteristics and Strategic Value

This compound is a white to off-white crystalline powder, typically handled as a hydrochloride salt to enhance stability and solubility.[1][3] Its strategic value in drug design stems from the predictable reactivity of its functional groups, which allows for systematic chemical modifications to explore and optimize biological activity.

| Property | Value | Reference |

| CAS Number | 5467-71-0 (for HCl salt) | [3][4] |

| Molecular Formula | C₈H₉Cl₂NO (for HCl salt) | [4][5] |

| Molecular Weight | 206.07 g/mol (for HCl salt) | [1][2][4] |

| Melting Point | 262-265 °C | [1][2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water | [3] |

The core structure provides a robust platform for diversification, as illustrated below.

Caption: Logical flow from the core scaffold to diverse therapeutic applications.

Foundational Synthesis of Bioactive Heterocycles

One of the most powerful applications of this compound is its role as a precursor in the synthesis of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.[6] Thiazole derivatives, in particular, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thiourea or thioamide. In this workflow, we first need to convert our starting material into the corresponding α-haloketone.

Caption: Experimental workflow for the synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of a 4-(4-chlorophenyl)-1,3-thiazol-2-amine derivative

This protocol outlines a representative synthesis. Causality: The amine must be protected first to prevent it from reacting during the subsequent bromination step. N-Bromosuccinimide (NBS) is a standard reagent for selective α-bromination of ketones under radical initiation (AIBN). The subsequent cyclization with thiourea is the core of the Hantzsch synthesis, followed by acid-catalyzed deprotection to yield the final product.

Step 1: N-Protection

-

Dissolve this compound HCl (1.0 eq) in a 1:1 mixture of Dioxane/Water.

-

Add Sodium Bicarbonate (2.5 eq) and stir until dissolved.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 12-18 hours.

-

Monitor reaction completion by TLC.

-

Extract the product with Ethyl Acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected ketone.

Step 2: α-Bromination

-

Dissolve the N-Boc protected ketone (1.0 eq) in Carbon Tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude α-bromo ketone, which can often be used without further purification.

Step 3 & 4: Hantzsch Cyclization and Deprotection

-

Dissolve the crude α-bromo ketone (1.0 eq) in absolute Ethanol.

-

Add Thiourea (1.2 eq) and reflux the mixture for 6-8 hours.

-

Cool the reaction mixture. A precipitate of the N-Boc protected aminothiazole hydrobromide salt may form.

-

Filter the solid and wash with cold ethanol.

-

To deprotect, stir the solid in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane for 2 hours at room temperature.

-

Evaporate the solvent, and triturate the residue with diethyl ether to yield the final 4-(4-chlorophenyl)-1,3-thiazol-2-amine salt.

Application in Anticancer Drug Development

Derivatives of this compound are frequently explored as anticancer agents. The introduction of this scaffold into various heterocyclic systems can lead to compounds that inhibit key oncogenic pathways.

Thiazole-Based Cytotoxic Agents

The aminothiazole scaffold is a component of several approved drugs and clinical candidates. Its derivatives have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of protein kinases, disruption of cell cycle progression, or induction of apoptosis. For instance, novel tetrahydropyridothienopyrimidine derivatives, which can be conceptually derived from aminothiazole precursors, have demonstrated significant cytotoxic activity.[7]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| 11g | HUVEC | 8.87 | 4-chlorophenyl urea moiety | [7] |

| 11h | MCF-7 | 9.01 | 3,4-dichlorophenyl urea moiety | [7] |

| 11n | HUVEC | 7.91 | 4-methoxyphenyl urea moiety | [7] |

| 5f | Human Tumor Lines | 0.45 - 1.66 | 2-amino-1,3,5-triazine core | [8] |

Expert Insight: The data indicates that substitution on the phenylurea moiety significantly impacts cytotoxic activity. The presence of chloro- and methoxy- groups on this ring system appears to be favorable for activity against endothelial (HUVEC) and breast cancer (MCF-7) cells.[7] Compound 5f demonstrates that incorporating the core amine into a triazine ring and adding a conjugated acrylonitrile system can lead to broad-spectrum, sub-micromolar cytotoxic activity.[8]

Quinoline-Based Antitumor Agents

The amino group of this compound can be used to construct more complex scaffolds, such as quinolines. Novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for anticancer potential against the HepG2 (liver cancer) cell line.[9] The synthesis involves the nucleophilic substitution of a 4-chloroquinoline with an appropriately substituted aniline, which can be prepared from the core aminoketone.

Caption: Postulated mechanism for a cytotoxic derivative inhibiting VEGFR-2 signaling.

Application as a Precursor for CNS-Active Agents

The 2-amino-1-phenylethanone structure is a fragment of many CNS-active molecules, including antidepressants and antihistamines.[1] The primary amine and ketone functionalities serve as handles for introducing pharmacophoric features necessary for interacting with neurotransmitter receptors and transporters.

Expert Insight: While direct examples are proprietary, the utility of this intermediate is clear. The amine can be alkylated or acylated to introduce side chains that mimic endogenous ligands like serotonin or norepinephrine. The ketone can be reduced to a secondary alcohol, introducing a chiral center and an H-bond donor, which is a common feature in G-protein coupled receptor (GPCR) ligands. This reduction is a key step in synthesizing phenylethanolamine-type compounds, which have broad biological activities, including adrenergic and dopaminergic effects.[10]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated strategic tool in the arsenal of the modern medicinal chemist. Its predictable reactivity and structurally robust core provide an ideal starting point for the rational design of novel therapeutics. The demonstrated success in synthesizing potent anticancer and antimicrobial heterocyclic compounds underscores its continuing importance.[7][11][12] Future applications will likely focus on its incorporation into more complex molecular architectures, such as macrocycles and covalent inhibitors, and its use in diversity-oriented synthesis to rapidly generate large libraries of drug-like molecules for high-throughput screening. The foundational chemistry and strategic value outlined in this guide provide researchers with the necessary insights to leverage this powerful scaffold in their own drug discovery programs.

References

- MySkinRecipes. This compound hydrochloride.

- Guidechem. This compound Hydrochloride 5467-71-0 wiki.

- ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- MDPI.

- 1stsci.com. This compound hydrochloride.

- Santa Cruz Biotechnology. This compound hydrochloride.

- Sigma-Aldrich. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride.

- National Institutes of Health (NIH). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.

- PubMed. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)

- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.

- National Institutes of Health (NIH).

- Vulcanchem. This compound Hydrochloride - 5467-71-0.

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound Hydrochloride (5467-71-0) for sale [vulcanchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 1stsci.com [1stsci.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Biological Versatility of 2-Amino-1-(4-chlorophenyl)ethanone Derivatives: A Synthetic and Pharmacological Overview

An In-depth Technical Guide

Abstract

The 2-Amino-1-(4-chlorophenyl)ethanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds with significant therapeutic potential. Its unique structural features—a reactive amino group and a ketone function attached to a halogenated phenyl ring—provide a rich platform for synthetic modification, leading to derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various pharmacological domains, including antimicrobial, anti-inflammatory, and anticancer applications. We synthesize field-proven insights with rigorous scientific data, offering detailed experimental protocols and visual workflows to empower researchers in their quest for novel therapeutic agents.

The Core Scaffold: this compound

This compound, often available as its more stable hydrochloride salt (CAS No: 5467-71-0), is a white to off-white crystalline powder.[1] It is a substituted acetophenone, a class of compounds that serves as a fundamental building block in organic synthesis. The presence of the amino group, the carbonyl group, and the electron-withdrawing chlorine atom on the phenyl ring makes it a highly reactive and adaptable intermediate.[2] This reactivity is strategically exploited in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including antidepressants and antihistamines.[3] While the parent compound itself has been noted for potential antimicrobial properties, its true value lies in its role as a progenitor for diverse and potent derivatives.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 5467-71-0 | [1][2] |

| Molecular Formula | C₈H₉Cl₂NO | [2][4] |

| Molecular Weight | 206.07 g/mol | [2][3] |

| Physical State | Solid, crystalline powder | [1][2] |

| Melting Point | ~262-265 °C | [2] |

| Solubility | Soluble in water | [1] |

| Synonyms | 2-Amino-4'-chloroacetophenone hydrochloride | [1][2] |

Synthetic Pathways to Bioactive Derivatives

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The α-amino ketone moiety is a classic precursor for the construction of various nitrogen- and sulfur-containing heterocycles. A common strategy involves an initial reaction at the α-carbon (adjacent to the carbonyl group), often via its brominated analogue, 2-Bromo-1-(4-chlorophenyl)ethanone.[5]

The renowned Hantzsch thiazole synthesis, for instance, utilizes the reaction of an α-haloketone with a thiourea or thioamide to construct the thiazole ring, a scaffold prevalent in many antimicrobial agents.[6] Similarly, other cyclization reactions can yield pyrroles, triazoles, and quinazolines, each with distinct pharmacological profiles.[7][8][9]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound Hydrochloride (5467-71-0) for sale [vulcanchem.com]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. 1stsci.com [1stsci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanone as a Versatile Building Block for Novel Heterocycles

This guide provides an in-depth exploration of 2-amino-1-(4-chlorophenyl)ethanone, a pivotal starting material in the synthesis of diverse and medicinally significant heterocyclic compounds. We will delve into the core chemical principles governing its reactivity and showcase its application in constructing key heterocyclic scaffolds, including imidazoles, quinoxalines, and pyrazines. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.

The Strategic Importance of this compound

This compound, often available as its more stable hydrochloride salt, is a bifunctional molecule possessing both a nucleophilic primary amine and an electrophilic carbonyl group.[1][2] This inherent duality is the cornerstone of its utility in heterocyclic synthesis. The presence of a chlorine atom on the phenyl ring also offers a site for further functionalization, enhancing the potential for generating diverse compound libraries. Its role as a key intermediate in the synthesis of pharmaceuticals, such as antidepressants and antihistamines, underscores its significance in medicinal chemistry.[2]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Melting Point (°C) | 262-265 (hydrochloride salt) |

| Appearance | White to off-white crystalline powder (hydrochloride salt)[1] |

The strategic placement of the amino and keto functionalities allows for a variety of cyclization strategies, making it a powerful tool for accessing a wide range of heterocyclic systems.

Synthesis of Imidazole Derivatives

The imidazole scaffold is a ubiquitous feature in numerous biologically active molecules and approved drugs.[3][4] this compound serves as an excellent precursor for the synthesis of substituted imidazoles, often through variations of the Debus-Radziszewski imidazole synthesis.[5]

Debus-Radziszewski Type Synthesis of 2,4(5)-Disubstituted Imidazoles

This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5] In a modified approach, this compound can react with an aldehyde in the presence of an ammonia source to yield highly substituted imidazoles.

Reaction Causality: The reaction proceeds through the initial formation of a diimine intermediate from the α-aminoketone and ammonia, which then condenses with an aldehyde, followed by cyclization and oxidation to the aromatic imidazole ring.

Experimental Protocol: Synthesis of 2-Aryl-4-(4-chlorophenyl)-1H-imidazoles

-

To a solution of this compound hydrochloride (1.0 eq) in ethanol, add an excess of ammonium acetate (3.0-5.0 eq). Rationale: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst.

-

Add the desired aromatic aldehyde (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aryl-4-(4-chlorophenyl)-1H-imidazole.

Logical Workflow for Imidazole Synthesis:

Caption: Workflow for the synthesis of 2-aryl-4-(4-chlorophenyl)-1H-imidazoles.

The resulting imidazole derivatives are valuable scaffolds for further elaboration and have been investigated for their anti-inflammatory and antimicrobial activities.[6][7]

Quinoxaline Synthesis: A Gateway to Bioactive Scaffolds

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticonvulsant, anticancer, and antiviral properties.[8][9] The reaction of this compound with ortho-phenylenediamines provides a direct and efficient route to 2-substituted quinoxalines.

Condensation with o-Phenylenediamines

The reaction between an α-haloketone (which can be generated in situ from the corresponding α-aminoketone) or an α-hydroxyketone and an o-phenylenediamine is a classical and reliable method for quinoxaline synthesis.[10][11][12]

Mechanistic Insight: The synthesis proceeds via a tandem condensation-cyclization-oxidation sequence. The more nucleophilic amine of the o-phenylenediamine initially attacks the carbonyl carbon of the α-aminoketone. Subsequent intramolecular cyclization and dehydration, followed by an oxidation step (often aerobic), leads to the aromatic quinoxaline ring.

Experimental Protocol: Synthesis of 2-(4-Chlorobenzyl)quinoxaline

-

Dissolve this compound hydrochloride (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reflux the reaction mixture for 2-4 hours. The reaction can be catalyzed by a Brønsted or Lewis acid if necessary.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-chlorobenzyl)quinoxaline.

Reaction Pathway for Quinoxaline Formation:

Caption: Key steps in the synthesis of quinoxalines from this compound.

Quinoxaline derivatives synthesized from this building block have shown promise as anticonvulsant agents, highlighting the therapeutic potential of this chemical space.[8][13]

Pyrazine Synthesis via Self-Condensation

Pyrazines are another important class of N-heterocycles found in fragrances and pharmaceuticals.[14][15] The self-condensation of α-aminoketones is a classical method for the synthesis of symmetrical pyrazines, known as the Staedel–Rugheimer pyrazine synthesis.[16]

Causality of Dimerization and Cyclization: Two molecules of this compound can undergo a self-condensation reaction. The amino group of one molecule attacks the carbonyl group of another, leading to a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine ring.

Experimental Protocol: Synthesis of 2,5-bis(4-chlorophenyl)pyrazine

-

To a solution of this compound hydrochloride in a high-boiling point solvent like nitrobenzene or in the presence of an oxidizing agent, add a base (e.g., sodium acetate) to liberate the free amine.

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours.

-

Monitor the reaction by TLC for the formation of the pyrazine product.

-

After completion, cool the reaction mixture and dilute it with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the non-polar solvent, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Self-Condensation Pathway to Pyrazines:

Caption: Dimerization and cyclization pathway for pyrazine synthesis.

Biological Significance and Future Directions

The heterocycles derived from this compound exhibit a wide spectrum of biological activities. The inherent structural features of this building block, combined with the diversity of achievable heterocyclic systems, make it an invaluable starting point for drug discovery programs.

Summary of Biological Activities:

| Heterocyclic Core | Reported Biological Activities |

| Imidazole | Anti-inflammatory, Antimicrobial, Anticancer[3][6][17] |

| Quinoxaline | Anticonvulsant, AMPA inhibitor, Neuroprotective[8][9][13] |

| Pyrazine | Fragrance, Pharmaceutical intermediate[14][15] |

Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including catalytic and one-pot procedures. Furthermore, the exploration of novel reaction partners for this compound will undoubtedly lead to the discovery of new heterocyclic scaffolds with unique biological properties.

Conclusion

This compound has proven to be a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique bifunctional nature allows for the facile construction of a variety of important heterocyclic systems. The continued exploration of its reactivity will undoubtedly fuel the discovery and development of novel therapeutic agents.

References

-

Elhelby, A. A., Ayyad, R. R., & Zayed, M. F. (2011). Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. Arzneimittelforschung, 61(7), 379-381. [Link]

-

Request PDF. (n.d.). SYNTHESIS AND ANTICONVULSANT EVALUATION OF SOME NEW QUINOXALINONE DERIVATIVES BY. ResearchGate. [Link]

-

Abdelgawad, M. A., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(4), e2000449. [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

-

Wikipedia. (n.d.). Pyrazine. [Link]

-

Nair, V., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

-

Gujjarappa, R., et al. (n.d.). Overview on Biological Activities of Imidazole Derivatives. Technion. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). [Link]

-

ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

-

NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

-

NIH. (n.d.). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

-

NIH. (n.d.). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. soc.chim.it [soc.chim.it]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazine - Wikipedia [en.wikipedia.org]

- 17. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Amino-1-(4-chlorophenyl)ethanone